molecular formula C21H17BrN4O2 B5066288 3-bromo-4-ethoxy-N-(2-phenylbenzotriazol-5-yl)benzamide

3-bromo-4-ethoxy-N-(2-phenylbenzotriazol-5-yl)benzamide

Cat. No.: B5066288
M. Wt: 437.3 g/mol
InChI Key: VCGRAZNCERSHLE-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-(2-phenylbenzotriazol-5-yl)benzamide: is a complex organic compound that belongs to the class of benzamides It features a bromine atom at the third position, an ethoxy group at the fourth position, and a benzotriazolyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-ethoxy-N-(2-phenylbenzotriazol-5-yl)benzamide typically involves multiple steps:

    Bromination: The starting material, 4-ethoxybenzoic acid, undergoes bromination to introduce a bromine atom at the third position.

    Formation of Benzotriazole Derivative: The brominated product is then reacted with 2-phenylbenzotriazole to form the benzotriazolyl derivative.

    Amidation: Finally, the benzotriazolyl derivative is subjected to amidation with an appropriate amine to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.

    Coupling Reactions: The benzotriazolyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used in catalytic processes, particularly in the formation of carbon-carbon bonds.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes and interactions.

    Drug Development: Its structural features make it a candidate for drug development and medicinal chemistry research.

Medicine:

    Pharmacological Studies: The compound can be investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry:

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-(2-phenylbenzotriazol-5-yl)benzamide involves its interaction with specific molecular targets. The benzotriazolyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the bromine and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 3-bromo-4-ethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
  • 3-bromo-4-ethoxy-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide
  • Benzamide, 2-bromo-

Comparison:

  • Structural Differences: The presence of different substituents, such as fluorine or benzoxazole, can significantly alter the chemical and biological properties of these compounds.
  • Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of the substituents.
  • Applications: While all these compounds may have similar applications in chemistry and biology, their specific uses can differ based on their unique properties.

Properties

IUPAC Name

3-bromo-4-ethoxy-N-(2-phenylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O2/c1-2-28-20-11-8-14(12-17(20)22)21(27)23-15-9-10-18-19(13-15)25-26(24-18)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGRAZNCERSHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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